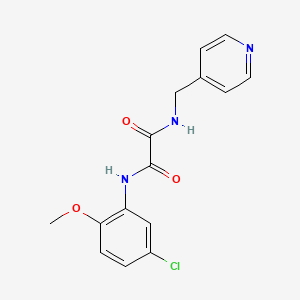

![molecular formula C11H14N2 B2943490 5-(tert-Butyl)-1H-benzo[d]imidazole CAS No. 110534-15-1](/img/structure/B2943490.png)

5-(tert-Butyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

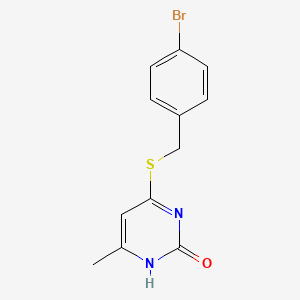

5-(tert-Butyl)-1H-benzo[d]imidazole is a derivative of imidazole, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The tert-butyl group is attached at the 5th position of the imidazole ring .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of aminonitriles and formamide . An intermediate, benzyl 2-isocyanoacetate, is synthesized via sequential amidation, dehydration condensation, and an elimination reaction from glycine .Wissenschaftliche Forschungsanwendungen

1. Chemical Sensing

5-(tert-Butyl)-1H-benzo[d]imidazole derivatives have been developed as chemical sensors. For example, compounds based on this structure have been used as luminescent sensors for detecting cyanide and mercury ions. These imidazole derivatives show selective sensing towards CN- ions and Hg2+ ions, functioning effectively in repeated cycles of detection (Emandi et al., 2018).

2. Antitumor Properties

Certain benzimidazole derivatives, including those with this compound structure, have been synthesized for potential antitumor applications. These compounds have shown significant activity against various cancer cell lines, indicating their potential as antitumor agents (Abonía et al., 2011).

3. Antimicrobial and Antitubercular Activities

Novel benzimidazole-oxadiazole hybrid molecules, including those with this compound, have been developed as promising antimicrobial agents. These compounds have shown potent activity against Mycobacterium tuberculosis and other microbial strains, outperforming some standard drugs (Shruthi et al., 2016).

4. Electrochemical Applications

In the field of materials science, this compound derivatives have been explored for their electrochemical properties. These compounds have been used as acceptor units in donor-acceptor-donor type polymers, showing potential in applications like light-emitting devices and solar cells (Ozelcaglayan et al., 2012).

5. Luminescent Materials

Derivatives of this compound have been synthesized for use in blue luminescent materials. These compounds have demonstrated strong deep blue emission in solutions, making them suitable for light-emitting devices (Li et al., 2021).

Wirkmechanismus

Target of Action

5-(tert-Butyl)-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound. Imidazole derivatives have been found to exhibit significant activity against certain parasites, such as Toxoplasma gondii

Mode of Action

Other imidazole derivatives have been found to restrict the growth ofT. gondii in vitro . This suggests that this compound may interact with its targets in a way that inhibits their growth or proliferation.

Biochemical Pathways

Given the potential antiparasitic activity of this compound, it may interfere with the metabolic processes essential for the survival and replication of parasites .

Result of Action

Based on the observed effects of similar imidazole derivatives, it’s plausible that this compound could lead to the death of targeted parasites, thereby alleviating symptoms associated with parasitic infections .

Zukünftige Richtungen

The development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The research and development of these compounds, including 5-(tert-Butyl)-1H-benzo[d]imidazole, could open up new opportunities for the design of future generation novel and potent drugs .

Eigenschaften

IUPAC Name |

6-tert-butyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAWUJTUMDEWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)

![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)